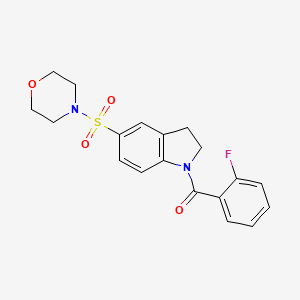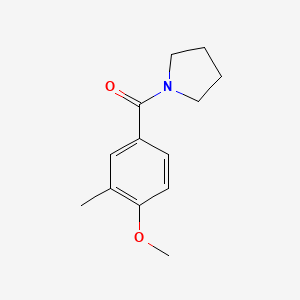
7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Descripción general
Descripción
7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as PQQ, is a redox cofactor that is involved in several biological processes. It was first discovered in bacteria in 1979 and later found to be present in higher organisms, including plants and animals. PQQ has been shown to have a wide range of benefits, including its ability to act as an antioxidant, promote mitochondrial biogenesis, and enhance cognitive function.
Mecanismo De Acción
7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione works by interacting with various enzymes and proteins in the body, including those involved in mitochondrial function and antioxidant defense. It has been shown to activate the PGC-1α pathway, which is involved in mitochondrial biogenesis, and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and protect against neurodegenerative diseases. Additionally, 7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to enhance mitochondrial function, increase energy production, and improve exercise performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages for use in lab experiments, including its ability to act as an antioxidant and promote mitochondrial biogenesis. However, there are also some limitations to its use, including the fact that it can be difficult to obtain in large quantities and that it can be expensive.
Direcciones Futuras
There are several potential future directions for research on 7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. Some of these include investigating its potential use in the treatment of neurodegenerative diseases, exploring its effects on exercise performance, and investigating its potential as a treatment for metabolic disorders such as diabetes. Additionally, further research is needed to fully understand the mechanisms of action of 7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione and to determine the optimal dosages for its use.
Aplicaciones Científicas De Investigación
7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been the subject of numerous scientific studies, with many researchers investigating its potential health benefits. Some of the areas of research include its ability to improve cognitive function, protect against neurodegenerative diseases, and promote mitochondrial biogenesis. Additionally, 7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have antioxidant properties and may play a role in reducing inflammation.
Propiedades
IUPAC Name |
7,7-dimethyl-4-(2-propoxyphenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-9-24-17-8-6-5-7-13(17)14-10-18(23)21-15-11-20(2,3)12-16(22)19(14)15/h5-8,14H,4,9-12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRITUTYZSQLKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-allyl-3-tert-butyl-9-methyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434175.png)
![N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4434178.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4434197.png)
![N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4434198.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4434208.png)
![ethyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4434212.png)

![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}indoline](/img/structure/B4434218.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4434229.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4434234.png)
![N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B4434240.png)
![N-[2-(benzyloxy)phenyl]-2-furamide](/img/structure/B4434243.png)
